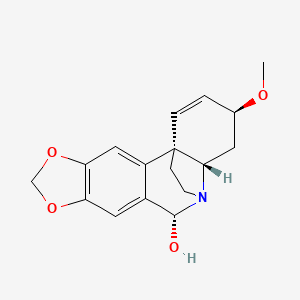

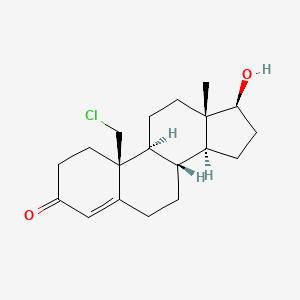

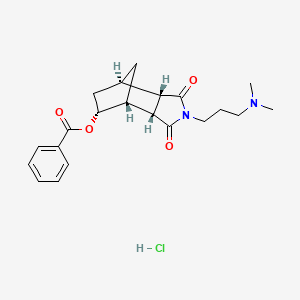

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-

Descripción general

Descripción

Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid . It’s widely used as a food preservative . Pyrrole is a heterocyclic aromatic organic compound, and it’s considered a biologically active scaffold with diverse activities .

Physical And Chemical Properties Analysis

Benzoic acid is a colorless crystalline solid with a faintly pleasant odor . The specific physical and chemical properties of “Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-” are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Structural Investigation

- Benzoic acid derivatives, including those with pyrrole modifications, are used in the synthesis of organostannyl esters. These compounds are studied for their structural properties and potential effects on photophysical properties of metals (Tzimopoulos et al., 2010).

Biological Applications and Toxicity Studies

- Certain benzoic acid derivatives, such as those combined with organotin(IV), are synthesized for biological applications. They are tested for toxicity against various bacteria and fungi (Shahid et al., 2005).

Analysis of Secondary Interactions and SAR

- Benzoic acids with pyrrole modifications are analyzed for their secondary interactions and structure-activity relationships, aiding in drug design and development (Dinesh, 2013).

Chromatographic Detection

- Benzoic acid derivatives are identified in various samples, like soft drinks, using chromatographic techniques. This aids in quality control and regulatory compliance (Pan et al., 2005).

Application in Pigment Dispersion

- Derivatives of benzoic acid are used to enhance pigment dispersion in inks, improving the quality and stability of inkjet applications (Song et al., 2017).

Unexpected Product Formation in Chemical Reactions

- In certain chemical reactions involving benzoic acid derivatives, unexpected products are formed, offering insights into reaction mechanisms and synthesis pathways (Mague et al., 1998).

Electropolymerisation and Electrochromic Properties

- Pyrrole-bearing benzoic acid derivatives are used in electropolymerisation to study their electrochromic properties, contributing to the development of electronic devices (Almeida et al., 2017).

Intermediate Synthesis in Liquid Crystals

- Benzoic acid derivatives serve as intermediates in synthesizing ferroelectric and antiferroelectric liquid crystals, important in display technology (Qing, 2000).

Catalysis in Organic Chemistry

- Derivatives of benzoic acid are used in palladium-catalyzed methylation and arylation of C-H bonds, crucial in organic synthesis and pharmaceutical development (Giri et al., 2007).

Fluorescent Sensors and Biological Imaging

- Benzoic acid derivatives are synthesized as part of fluorescent sensors for zinc detection, useful in biological imaging and diagnostics (Nolan et al., 2006).

Antimicrobial Evaluation

- Benzoic acid p-amino derivatives are evaluated for antimicrobial properties and hepatic microsomal metabolism, contributing to pharmaceutical research and drug development (Komurcu et al., 1995).

Analysis in Cosmetics and Food

- Benzoic acid derivatives are detected in cosmetics and food using chromatographic methods, ensuring safety and compliance with health regulations (Memon et al., 2005).

Mecanismo De Acción

Benzoic acid is known to have antimicrobial properties . Pyrrole derivatives are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more . The specific mechanism of action for “Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-” is not available in the sources I found.

Safety and Hazards

Direcciones Futuras

Pyrrole and its derivatives are considered a potential source of biologically active compounds and are being explored for their maximum potential against several diseases or disorders . The specific future directions for “Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-” are not available in the sources I found.

Propiedades

IUPAC Name |

4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(9-11-16)18(20)21/h2-12H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCZMEBBIJRTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180807 | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26180-30-3 | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.